6-Methylmercaptopurine riboside-d3
Description
Significance of Purine (B94841) Metabolism in Cellular Processes and Biochemical Pathways
Purine metabolism is a fundamental process essential for the life of all cells. Purines, along with pyrimidines, are the building blocks of nucleic acids, DNA and RNA, which carry the genetic blueprint of an organism and are crucial for its expression. Beyond their role in genetics, purine nucleotides, primarily adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), serve as the primary currency of energy for cellular metabolism and are involved in a myriad of biochemical pathways. They are integral to cellular signaling, acting as second messengers, and are key components of essential coenzymes such as NAD, FAD, and Coenzyme A. Given their central role, the pathways that synthesize, salvage, and degrade purines are tightly regulated to ensure a balanced supply of these vital molecules. Dysregulation of purine metabolism is implicated in a variety of human diseases, including gout, immunodeficiencies, and cancer, making it a significant area of biomedical research.
Overview of Thiopurine Analogs and Their Fundamental Research Utility
Thiopurine analogs are a class of compounds that are structurally similar to endogenous purines but contain a sulfur atom, which alters their chemical properties and biological activity. This structural modification allows them to interfere with purine metabolism. Thiopurines, such as 6-mercaptopurine (B1684380) (6-MP) and its prodrug azathioprine, are widely used in clinical practice as immunosuppressants and for the treatment of certain cancers. nih.gov In the realm of fundamental research, thiopurine analogs serve as powerful tools to probe the intricacies of purine metabolic pathways. frontiersin.org By introducing these analogs into cellular systems, researchers can study the effects on various enzymes and pathways, helping to elucidate the mechanisms of action of thiopurine drugs and understand the biochemical basis of resistance. nih.gov One such analog, 6-methylmercaptopurine (B131649) riboside (6MMPr), is a metabolite of 6-mercaptopurine and is utilized in studies concerning thiopurine metabolism by enzymes like inosine-5′-monophosphate dehydrogenase and thiopurine methyltransferase. sigmaaldrich.com
Role of Stable Isotope Labeled Compounds in Advanced Biomedical Research
Stable isotope labeling is a non-radioactive method of tagging molecules to trace their fate in biological systems. This technique involves the substitution of an atom in a molecule with its heavier, stable isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹² (¹²C) with carbon-¹³ (¹³C), or nitrogen-¹⁴ (¹⁴N) with nitrogen-¹⁵ (¹⁵N). This isotopic substitution results in a molecule with a slightly higher mass but nearly identical chemical properties. The mass difference can be readily detected by mass spectrometry, allowing for the precise tracking and quantification of the labeled compound and its metabolites within complex biological matrices.
Tracing Metabolic Flux and Pathway Elucidation
Stable isotope-labeled compounds are invaluable for tracing metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. By introducing a labeled precursor into a biological system, researchers can follow the incorporation of the isotope into various downstream metabolites. This allows for the mapping of metabolic pathways and the quantification of the flow of metabolites through different branches of these pathways. This approach provides a dynamic view of metabolism that is not attainable with traditional methods that only measure static metabolite concentrations.
Quantitative Analysis in Complex Biological Systems
In biomedical research, it is often necessary to accurately measure the concentration of specific molecules in complex biological samples such as blood, plasma, or cell extracts. Stable isotope-labeled compounds are frequently used as internal standards in quantitative mass spectrometry-based assays. caymanchem.com Because the labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte of interest, it can be added to a sample at a known concentration at the beginning of the sample preparation process. This allows for the correction of any sample loss during extraction and analysis, leading to highly accurate and precise quantification. For instance, stable isotope-labeled analogs of thiopurine metabolites, such as 6-MMP-d3, are used for their quantification in red blood cells by liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org
Mechanistic Elucidation of Biochemical Reactions
The use of stable isotopes can also provide insights into the mechanisms of biochemical reactions. The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. By measuring the KIE, researchers can gain information about the rate-limiting step of a reaction and the nature of the transition state. This has been a valuable tool in enzymology and drug metabolism studies. arizona.edu
Research Focus on 6-Methylmercaptopurine Riboside-d3 as a Key Deuterated Probe
This compound (6-MMPR-d3) is a deuterated form of 6-methylmercaptopurine riboside, where three hydrogen atoms in the methyl group have been replaced with deuterium. scbt.comclearsynth.com This stable isotope-labeled compound serves as a crucial tool in biomedical research, particularly in the study of thiopurine metabolism and its clinical implications. Its primary application is as an internal standard for the accurate quantification of its unlabeled counterpart, 6-methylmercaptopurine riboside, in biological samples using mass spectrometry. lgcstandards.com This is particularly important in therapeutic drug monitoring for patients undergoing treatment with thiopurine drugs, where the levels of metabolites like 6-MMPR can have clinical significance. nih.govresearchgate.net The use of 6-MMPR-d3 allows for precise and reliable measurements, contributing to a better understanding of individual variations in drug metabolism and the optimization of therapeutic strategies. nih.gov
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₁D₃N₄O₄S | scbt.comclearsynth.com |
| Molecular Weight | 301.34 g/mol | scbt.comclearsynth.com |
| Unlabeled CAS Number | 342-69-8 | scbt.com |
| Appearance | White powder | nih.gov |
| Solubility | Slightly soluble in water | nih.gov |
| Storage Temperature | -20°C or +4°C | sigmaaldrich.comlgcstandards.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N4O4S |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylsulfanyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3 |
InChI Key |
ZDRFDHHANOYUTE-YZLHILBGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of 6 Methylmercaptopurine Riboside D3
Chemical Synthesis Approaches for Deuterated Nucleosides and Analogs
The creation of deuterated nucleosides can be accomplished by modifying existing nucleoside structures or by constructing them from smaller, isotopically labeled precursors. nih.gov
Palladium-catalyzed hydrogen-deuterium (H-D) exchange is a prominent method for introducing deuterium (B1214612) into purine (B94841) bases. researchgate.netacs.orgnih.gov This technique typically employs a palladium catalyst, often on a carbon support (Pd/C), in the presence of a deuterium source like deuterium oxide (D2O). researchgate.netresearchgate.net The catalyst facilitates the exchange of hydrogen atoms on the purine ring with deuterium. researchgate.netjst.go.jp Reaction conditions such as temperature can be adjusted to promote the H-D exchange at various positions on the purine ring and other parts of the molecule. researchgate.net For instance, heat can enhance the exchange not only at more reactive sites but also at less active C-H bonds. researchgate.net The combination of different catalysts, such as palladium and platinum on carbon, can also improve the efficiency of the H-D exchange reaction. researchgate.net
A precise method for deuterium incorporation involves the use of deuterated reagents in the synthetic process. For 6-Methylmercaptopurine (B131649) riboside-d3, the deuterium atoms are specifically located on the methyl group. This is achieved by using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), in a reaction with a precursor molecule. clearsynth.comcaymanchem.com
The synthesis typically starts with 6-mercaptopurine (B1684380) riboside. This precursor undergoes a reaction where its thiol group is deprotonated by a base. The resulting thiolate then reacts with the deuterated methylating agent, attaching the trideuteromethyl group to the sulfur atom and forming the final product. This method provides excellent control over the location and degree of deuterium labeling.
Total Synthesis Routes for 6-Methylmercaptopurine Riboside-d3 and its Anomers
The total synthesis of this compound involves building the molecule from basic starting materials. A critical step is the glycosylation reaction, where the deuterated purine base, 6-methyl-d3-mercaptopurine, is joined with a protected form of ribose. mdpi.comnih.gov
The synthesis of the deuterated base itself is accomplished by reacting 6-mercaptopurine with a deuterated methylating agent. caymanchem.com The subsequent coupling with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose, can lead to the formation of different stereoisomers, known as anomers (α and β). mdpi.comnih.gov Specific reaction conditions have been developed to exclusively produce the desired β-D-anomer. mdpi.comnih.gov However, when mixtures of anomers are produced, chromatographic separation is necessary to isolate the biologically relevant β-anomer. openaccessjournals.com
Techniques for Characterization of Isotopic Enrichment and Positional Purity (Methodological Focus)
Following synthesis, it is imperative to confirm the isotopic enrichment and the precise location of the deuterium atoms. rsc.org
Mass Spectrometry (MS) is a fundamental tool for this purpose. By comparing the mass of the deuterated compound to its non-deuterated version, the number of incorporated deuterium atoms can be determined. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which confirms the elemental composition and isotopic enrichment. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is crucial for determining the exact position of the deuterium labels. sigmaaldrich.comrug.nl
In the ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the replaced protons will be absent or significantly reduced. sigmaaldrich.com
²H NMR directly detects the deuterium nuclei, providing a clean spectrum where only the deuterium signals are observed. sigmaaldrich.comspectralservice.de This technique is particularly useful for highly enriched compounds and can be used to quantify the deuterium content. sigmaaldrich.comnih.govwiley.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is used to assess the purity of the final product while simultaneously confirming its identity and isotopic enrichment. rsc.org
Data Tables
Table 1: Key Reagents in the Synthesis of this compound
| Reagent Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| 6-Mercaptopurine riboside | C₁₀H₁₂N₄O₄S | Precursor molecule |
| Iodomethane-d3 | CD₃I | Deuterated methylating agent |
| 6-methyl-d3-mercaptopurine | C₆H₃D₃N₄S | Deuterated purine base intermediate |
Table 2: Analytical Techniques for Characterization
| Technique | Information Provided |
|---|---|
| Mass Spectrometry (MS) | Confirms molecular weight and isotopic enrichment. rsc.org |
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass and elemental composition for purity assessment. rsc.org |
| ¹H NMR Spectroscopy | Confirms the absence of protons at the labeled positions. sigmaaldrich.com |
| ²H NMR Spectroscopy | Directly detects and confirms the location of deuterium atoms. sigmaaldrich.comspectralservice.de |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-Mercaptopurine riboside |
| Iodomethane-d3 |
| 6-methyl-d3-mercaptopurine |
| 6-mercaptopurine |
Metabolic Pathways and Enzymatic Transformations of 6 Methylmercaptopurine Riboside and Its Deuterated Analog
Enzymatic Biotransformation of Thiopurine Precursors to 6-Methylmercaptopurine (B131649) Riboside
The formation of 6-methylmercaptopurine riboside (6-MMPR) from its thiopurine precursors is a multi-step process primarily involving methylation and subsequent metabolic conversions. The initial precursor, 6-mercaptopurine (B1684380) (6-MP), undergoes methylation to form 6-methylmercaptopurine (6-MMP). nih.gov This reaction is a critical catabolic pathway that diverts 6-MP away from the production of active, cytotoxic metabolites. nih.gov
Role of Thiopurine S-Methyltransferase (TPMT) in Thioether Formation
The primary enzyme responsible for the methylation of 6-mercaptopurine (6-MP) to 6-methylmercaptopurine (6-MMP) is Thiopurine S-methyltransferase (TPMT). wikipedia.orgresearchgate.net TPMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the sulfur atom of 6-MP, forming a thioether bond and producing 6-MMP. wikipedia.org This enzymatic reaction is a crucial step in the catabolism of thiopurine drugs. nih.govnih.gov
The formation of 6-MMP from 6-MP is a key detoxification pathway, as it prevents the accumulation of pharmacologically active thioguanine nucleotides (TGNs). nih.gov However, excessively high levels of 6-MMP have been associated with hepatotoxicity. bohrium.com
Involvement of Other Purine (B94841) Salvage Pathway Enzymes
Following the initial methylation of 6-mercaptopurine (6-MP) by TPMT, other enzymes of the purine salvage pathway are involved in the further metabolism of thiopurine metabolites. While TPMT is central to the formation of 6-methylmercaptopurine (6-MMP), enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and enzymes involved in the conversion of inosine (B1671953) monophosphate (IMP) play roles in the broader metabolic scheme. researchgate.netpharmgkb.org
6-MP itself is a substrate for HGPRT, which converts it to thioinosine monophosphate (TIMP), a key precursor to active thioguanine nucleotides. pharmgkb.org The methylation of 6-MP to 6-MMP by TPMT competes with this anabolic pathway. nih.gov Subsequently, 6-MMP can be converted to 6-methylmercaptopurine riboside (6-MMPR). While the direct enzymatic conversion is not as extensively detailed in the provided search results, the presence of 6-MMPR as a metabolite suggests the action of nucleoside phosphorylases or similar enzymes that can attach a ribose sugar to the methylated base.
Intracellular Metabolism and Fate of 6-Methylmercaptopurine Riboside-d3
Once formed, 6-methylmercaptopurine riboside (6-MMPR) and its deuterated analog, 6-MMPR-d3, undergo further intracellular metabolism. The primary fate of 6-MMPR involves its conversion to 6-methylthioinosine (B81876) monophosphate (meTIMP). This phosphorylation step is a critical activation pathway.
The methylated metabolites of 6-mercaptopurine (6-MP), including 6-MMPR and its phosphorylated derivatives, are known to inhibit the de novo synthesis of purines. researchgate.net This inhibition can lead to an accumulation of phosphoribosyl pyrophosphate (PRPP), which in turn can enhance the conversion of 6-MP to its active thioguanine nucleotide metabolites. researchgate.net
The intracellular concentration of methylated metabolites like 6-MMP can be substantial and has been linked to potential hepatotoxicity. bohrium.comresearchgate.net The use of a deuterated analog like 6-MMPR-d3 allows for precise tracing of these metabolic pathways without altering the fundamental biochemical reactions.
Investigating Metabolic Kinetics and Turnover Rates Using Deuterated Tracers
The use of stable isotope-labeled compounds, such as this compound, is a powerful tool for investigating metabolic kinetics and turnover rates. nih.gov Deuterated tracers allow for the differentiation between endogenously produced metabolites and those derived from the administered drug. This technique, often coupled with mass spectrometry, enables precise quantification of metabolite concentrations and fluxes through various metabolic pathways. nih.gov
By introducing a known amount of the deuterated tracer and monitoring the appearance and disappearance of both the labeled and unlabeled metabolites over time, researchers can calculate key pharmacokinetic parameters. These include the rate of formation of 6-MMPR from its precursors and its subsequent conversion to other metabolites. This approach provides a dynamic view of the metabolic network, offering insights into the relative activities of competing enzymatic pathways, such as the balance between the catabolic methylation pathway and the anabolic pathway leading to active thioguanine nucleotides. researchgate.netnih.gov
Such tracer studies are invaluable for understanding the impact of genetic polymorphisms, like those in the TPMT gene, on drug metabolism and for developing personalized therapeutic strategies.
Metabolic Crosstalk with De Novo Purine Synthesis Pathways and Related Enzymes
The metabolism of 6-methylmercaptopurine riboside is intricately linked with the de novo purine synthesis pathway. nih.gov Methylated metabolites of 6-mercaptopurine, including methylthioinosine monophosphate (meTIMP) which is derived from 6-MMPR, are known to inhibit key enzymes in the de novo synthesis pathway. pharmgkb.orgresearchgate.net One of the primary targets of this inhibition is glutamine-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in de novo purine synthesis. youtube.com
This inhibition of de novo purine synthesis has significant downstream consequences. By blocking the endogenous production of purines, the cell becomes more reliant on the purine salvage pathway for its nucleotide supply. researchgate.net This can lead to an increased availability of phosphoribosyl pyrophosphate (PRPP), a crucial substrate for the activation of thiopurines by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). youtube.comyoutube.com Consequently, the inhibition of de novo synthesis by 6-MMPR and its derivatives can paradoxically enhance the incorporation of thioguanine nucleotides into DNA, thereby potentiating the cytotoxic effects of the parent drug. researchgate.net This complex interplay highlights the importance of understanding the metabolic crosstalk between thiopurine metabolism and endogenous nucleotide synthesis pathways for predicting drug efficacy and toxicity. plos.org
Molecular and Cellular Research on the Biochemical and Biological Activities of 6 Methylmercaptopurine Riboside
Inhibition of Purine (B94841) Synthesis Pathways and Cellular Proliferation
6-MMPR is a known inhibitor of de novo purine synthesis, a critical pathway for cellular proliferation. nih.gov This inhibitory action is central to its role as an antiproliferative agent. By disrupting the synthesis of purine nucleotides, 6-MMPR interferes with the production of DNA and RNA, ultimately leading to the arrest of the cell cycle and the induction of apoptosis. nih.gov
The antiproliferative effects of 6-MMPR are particularly relevant in the context of cancer therapy, where it has been studied for its ability to block the growth of tumor cells. nih.gov The reliance of rapidly proliferating cells, such as lymphocytes, on the de novo purine synthesis pathway makes them particularly susceptible to the effects of 6-MMPR. nih.gov
Impact on Specific Cellular Signaling Cascades
The influence of 6-MMPR extends to specific cellular signaling cascades, where it has been shown to modulate the activity of key protein kinases. These interactions underscore the multifaceted nature of 6-MMPR's mechanism of action.
Modulation of Protein Kinase N (PKN) Activity and Related Downstream Effects in Vitro
In vitro studies have identified 6-MMPR as a potent and selective inhibitor of nerve growth factor (NGF)-activated protein kinase N (PKN). nih.gov With an apparent Ki of approximately 5 nM, its inhibitory potency is about 1,000-fold greater than that of other purine inhibitors of PKN. nih.gov This specificity is highlighted by the lack of inhibitory effect on several other purified protein kinases. nih.gov The presence of both the methyl and riboside groups on the 6-MMPR molecule is crucial for its high-potency inhibition of PKN. nih.gov
The inhibition of PKN by 6-MMPR has been shown to block certain biological responses to NGF, such as neurite regeneration and the induction of ornithine decarboxylase, while not affecting others like the rapid enhancement of tyrosine hydroxylase phosphorylation. nih.gov These findings suggest that 6-MMPR can be a valuable tool for dissecting the multiple signaling pathways involved in the NGF mechanism of action. nih.gov
Effects on Extracellular Signal-Regulated Kinase-2 (ERK-2) Phosphorylation
Research has demonstrated that 6-MMPR can inhibit the phosphorylation of extracellular signal-regulated kinase-2 (ERK-2) in murine aortic endothelial cells. nih.gov This inhibition of ERK-2 phosphorylation is a key aspect of 6-MMPR's anti-angiogenic activity, as it disrupts the intracellular signaling induced by fibroblast growth factor-2 (FGF2). nih.gov
Interactions with Key Enzymes of Nucleotide Metabolism (e.g., Inosine-5'-monophosphate dehydrogenase)
6-MMPR and its metabolites interact with crucial enzymes involved in nucleotide metabolism, most notably inosine-5'-monophosphate dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a significant therapeutic target. nih.gov
The methylated metabolite of 6-mercaptopurine (B1684380), methylthioinosine-5'-monophosphate (meTIMP), is known to inhibit IMPDH. researchgate.netnih.gov This inhibition can lead to an increase in meTIMP concentrations and a decrease in the levels of 6-thioguanine (B1684491) nucleotides (6-TGNs), which has been associated with reduced therapeutic response in some patients. researchgate.netnih.gov However, the precise role of IMPDH as the rate-limiting enzyme in thiopurine phosphorylation has been questioned by studies showing that downregulation of IMPDH activity can unexpectedly lead to an increase in 6-thioguanosine (B559654) monophosphate. nih.gov
Preclinical Investigations of Anti-Angiogenic Activity in In Vitro and Animal Models
Preclinical studies have provided compelling evidence for the anti-angiogenic properties of 6-MMPR. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and has been identified as an important target for cancer therapy. nih.gov
In vitro, 6-MMPR has been shown to inhibit several key steps in the angiogenic process. It inhibits the proliferation of endothelial cells induced by FGF2 and delays the repair of mechanically wounded cell monolayers. nih.gov Furthermore, it prevents the formation of solid sprouts in fibrin (B1330869) gels and the development of capillary-like structures on Matrigel. nih.gov
In vivo models have further substantiated these findings. 6-MMPR has been observed to inhibit vascularization in the chick embryo chorioallantoic membrane and to prevent blood vessel formation induced by human endometrial adenocarcinoma specimens grafted onto this membrane. nih.gov Additionally, topical application of 6-MMPR has been shown to cause the regression of newly formed blood vessels in the rabbit cornea. nih.gov These results indicate that 6-MMPR effectively inhibits both early and late phases of angiogenesis. nih.gov
Studies on Antiviral Effects in Cell Culture Models, including Flaviviruses
6-MMPR has demonstrated significant antiviral activity in various cell culture models, particularly against viruses of the Flaviviridae family. researchgate.net This includes flaviviruses such as Zika virus (ZIKV), West Nile virus (WNV), yellow fever virus (YFV), and dengue virus-2 (DENV-2). researchgate.netnih.gov
In studies with ZIKV, 6-MMPR was found to decrease viral production by over 99% in both epithelial (Vero) and human neuronal (SH-SY5Y) cell lines in a dose- and time-dependent manner. nih.gov Notably, 6-MMPR exhibited lower toxicity in neuronal cells compared to epithelial cells, suggesting a favorable safety profile for neuronal cells. nih.gov The antiviral efficacy of 6-MMPR was determined by measuring levels of viral RNA, infectious virus titers, and the percentage of infected cells. nih.gov
While 6-MMPR has shown potent antiviral effects in cell culture, these findings have not always translated to in vivo models. researchgate.net For instance, in a mouse model of WNV, treatment with 6-MMPR did not affect morbidity or mortality. researchgate.net This highlights the complexity of viral pathogenesis and the challenges of translating in vitro findings to in vivo efficacy.
Data Tables
Table 1: In Vitro Cytotoxicity and Antiviral Activity of 6-MMPR against Zika Virus
| Cell Line | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI) |
| Vero (epithelial) | 291 µM | 11.9 |
| SH-SY5Y (human neuronal) | 460.3 µM | 22.7 |
Data sourced from a study on the antiviral activity of 6-MMPR against the epidemic ZIKV strain in Brazil. nih.gov
Applications of 6 Methylmercaptopurine Riboside D3 in Mechanistic and Quantitative Research
Role as a Stable Isotope Labeled Internal Standard in Quantitative Bioanalytical Assays
One of the most critical applications of 6-Methylmercaptopurine (B131649) riboside-d3 is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). annlabmed.orgsemanticscholar.orgcaymanchem.com The ideal internal standard should share chemical and physical properties that are nearly identical to the target analyte to accurately control for variability during sample preparation and analysis.
6-MMPR-d3 serves this purpose exceptionally well for the quantification of its unlabeled counterpart, 6-methylmercaptopurine (6-MMP) or its ribonucleotide metabolites. caymanchem.combioscience.co.uk Because the deuterium (B1214612) atoms add three mass units to the molecule, 6-MMPR-d3 can be distinguished from the endogenous analyte by the mass spectrometer. lgcstandards.com However, its chemical structure and ionization efficiency are virtually identical, causing it to co-elute with the analyte during chromatography and experience similar effects from ion suppression or enhancement in the MS source. chromforum.orgcerilliant.com This co-elution and similar behavior allow it to normalize for variations in sample extraction, injection volume, and instrument response, leading to significantly improved precision and accuracy in quantitative results. cerilliant.com
In the clinical monitoring of thiopurine drugs, accurate measurement of metabolites like 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides (6-MMPN) is crucial. annlabmed.orgresearchgate.net LC-MS/MS methods have been developed and validated for the simultaneous quantification of these metabolites in red blood cells, where 6-MMP-d3 is often used as the internal standard for the 6-MMPN component. annlabmed.orgsemanticscholar.orgnih.gov
Table 1: Example Mass Spectrometry Parameters for Thiopurine Metabolite Analysis This table is a representative example based on published methodologies. Actual values may vary by specific instrument and method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) | Reference |
|---|---|---|---|---|---|---|
| 6-MMPN (hydrolyzed to 6-MMP) | 158.0 | 110.0 | 6-MMP-d3 | 161.1 | 110.1 | annlabmed.orgsemanticscholar.org |
| 6-TGN (hydrolyzed to 6-TG) | 168.0 | 150.9 | 6-TG-¹³C₂¹⁵N | 171.0 | 154.0 | annlabmed.orgsemanticscholar.org |
Application in Metabolic Flux Analysis and Isotope Tracing Studies
Isotope tracing is a powerful technique used to delineate metabolic pathways and quantify the rate of flow, or flux, of metabolites through these pathways. By introducing a molecule labeled with a stable isotope into a biological system, researchers can track the atoms from the labeled precursor into various downstream products.
6-Methylmercaptopurine riboside-d3 is an ideal tracer for studying the metabolic fate of the methyl group in thiopurine metabolism. The parent drug, 6-mercaptopurine (B1684380) (6-MP), undergoes extensive metabolism through competing anabolic and catabolic pathways. nih.govnih.gov One major catabolic route is methylation by the enzyme thiopurine S-methyltransferase (TPMT), which converts 6-MP to 6-methylmercaptopurine (6-MMP). nih.govnih.gov
By administering 6-MMPR-d3, or a precursor that would be methylated using a deuterated methyl donor, researchers can trace the d3-labeled methyl group. This allows for the unambiguous identification and quantification of metabolites derived from this specific methylation event. This approach helps to elucidate the dynamics of thiopurine metabolism, including the balance between the formation of methylated metabolites (like 6-MMP) and the therapeutically active thioguanine nucleotides (TGNs). pharmgkb.org Understanding this balance is critical, as the accumulation of methylated metabolites has been associated with hepatotoxicity. nih.gov
Contribution to Pharmacokinetic Studies in Preclinical Models and In Vitro Systems
Pharmacokinetic (PK) studies are fundamental to drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies rely on the accurate measurement of drug and metabolite concentrations in biological matrices over time. capes.gov.brnih.gov
In preclinical PK studies of thiopurine analogs in animal models or in in-vitro systems like human liver microsomes, 6-MMPR-d3 plays a crucial role as an internal standard for quantifying 6-methylmercaptopurine riboside and related metabolites. nih.gov The high variability often observed in biological samples makes the use of a reliable internal standard essential for generating robust and reproducible PK data. capes.gov.brnih.gov For instance, when evaluating the metabolic stability of a new thiopurine derivative in liver S9 fractions or the half-life of 6-MMPR in plasma from a mouse model, 6-MMPR-d3 ensures that the measured concentrations are accurate, allowing for the reliable calculation of key PK parameters such as clearance, volume of distribution, and half-life. nih.govnih.gov
Exploration of Kinetic Isotope Effects in Enzyme-Catalyzed Reactions
The substitution of an atom with its heavier isotope can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov A KIE is observed when the bond to the isotope is broken or altered in the rate-determining step of the reaction. Measuring KIEs provides profound insights into the transition state of an enzyme-catalyzed reaction, helping to elucidate its chemical mechanism. nih.gov
This compound, which is deuterated on the S-methyl group, is a valuable probe for studying the mechanism of enzymes like thiopurine S-methyltransferase (TPMT). nih.gov TPMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the sulfur atom of thiopurines. nih.gov By comparing the rate of methylation using a normal methyl donor versus a deuterated methyl donor (or by using 6-MMPR-d3 as a substrate in a reverse reaction, if applicable), researchers can determine the KIE for the methyl transfer step. A significant KIE would indicate that the C-H bond cleavage (or, more accurately, the change in vibrational frequencies of the C-H/C-D bonds) is part of the rate-limiting step, supporting a specific mechanistic model, such as an SN2-type transition state. nih.gov
Utility in Structural Biology for Protein Conformation and Dynamics Analysis via Deuteration
Deuterium labeling is a powerful tool in structural biology, particularly in nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org The presence of protons (¹H) in large biomolecules like proteins leads to complex NMR spectra with broad signals due to dipolar relaxation, which can obscure detailed structural analysis. quora.comnih.gov Replacing protons with deuterium simplifies the spectra and sharpens the signals of the remaining protons, enabling the study of larger proteins and protein-ligand complexes. quora.comnih.gov
The use of a deuterated ligand like this compound in NMR studies can provide high-resolution information about its interaction with a target protein. nih.gov When 6-MMPR-d3 binds to a protein, such as its metabolizing enzyme TPMT, specific NMR experiments can be performed. nih.gov For example, Nuclear Overhauser Effect (NOE) experiments between the deuterated ligand and the protein can precisely identify the amino acid residues in the binding pocket and determine the conformation of the ligand when bound. nih.gov Furthermore, deuterium labeling can be used in hydrogen-deuterium exchange (HDX) NMR experiments to probe changes in protein dynamics and stability upon ligand binding. doaj.org This integrative approach, combining structural and dynamic data, is crucial for understanding the molecular basis of protein function and interaction. nih.govfrontiersin.org
Future Research Directions and Emerging Methodologies for Deuterated Purine Analogs
Advancements in Regioselective and Stereoselective Deuterated Nucleoside Synthesis
The precise synthesis of deuterated nucleosides, where deuterium (B1214612) atoms are placed at specific positions (regioselectivity) and with the correct 3D orientation (stereoselectivity), is paramount for their application in research. For 6-MMPR-d3, this involves ensuring the deuterium is on the methyl group and the ribose is attached in the biologically active β-anomer form.
Chemical Synthesis: Traditional chemical synthesis often struggles with selectivity, producing a mixture of isomers that require tedious purification. nih.gov However, modern methods have greatly improved this landscape. The synthesis of the β-anomer of nucleosides can be achieved with high stereoselectivity by using specific coupling agents and reaction conditions. For instance, coupling a purine (B94841) base with an O-acylated ribose derivative in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can proceed through a cationic intermediate that favors the formation of the β-isomer. cambridge.org This approach ensures that the desired anomer is produced almost exclusively. nih.govnih.gov For placing the deuterium label on the methyl group of 6-MMPR-d3, a deuterated methylating agent (e.g., CD3I) would be used in the final steps of the synthesis on a suitable purine precursor.
Enzymatic Synthesis: Enzymatic methods offer remarkable regio- and stereoselectivity, often outperforming chemical routes. nih.gov Enzymes involved in nucleotide metabolism can be harnessed as biocatalysts for "one-pot" reactions under mild conditions, which can lead to higher yields. nih.gov For nucleoside analogs, nucleoside phosphorylases are key enzymes that can catalyze the formation of the glycosidic bond between a sugar and a base with absolute stereocontrol. nih.gov A potential enzymatic strategy for 6-MMPR-d3 could involve a two-step cascade: first, the enzymatic synthesis of a deuterated ribose sugar, followed by a nucleoside phosphorylase-catalyzed reaction to couple the deuterated sugar with 6-methylmercaptopurine (B131649). Researchers have successfully synthesized a complete set of ribonucleotides specifically deuterated at each ribose carbon using a one-pot enzymatic approach, demonstrating the power of biocatalysis in this field. cambridge.org
| Synthetic Approach | Key Features | Advantages | Challenges | Relevance to 6-MMPR-d3 |
| Chemical (e.g., TMSOTf-mediated coupling) | Uses protected sugar derivatives and a Lewis acid catalyst. | High yield for β-anomer, well-established procedures. cambridge.orgnih.gov | Requires multiple protection/deprotection steps; potential for side products. | A viable and common method to ensure the correct β-riboside configuration. |
| Enzymatic (e.g., Nucleoside Phosphorylase) | Utilizes enzymes to form the glycosidic bond. | Exceptional stereoselectivity and regioselectivity, mild reaction conditions, fewer side products. nih.govnih.gov | Enzyme availability and stability can be limiting; substrate scope may be narrow. | Ideal for creating the precise β-anomer without harsh chemicals or protecting groups. |
| Deuteration Strategy | Use of deuterated reagents (e.g., CD3I). | Direct and efficient incorporation of the d3-methyl group. | Availability and cost of deuterated starting materials. | Essential for introducing the isotopic label onto the purine base. |
Integration with Multi-Omics Approaches for Comprehensive Biological Understanding
The true power of a stable isotope-labeled compound like 6-MMPR-d3 is realized when it is used as a probe within a systems biology framework. Multi-omics—the simultaneous analysis of the genome, proteome, and metabolome—provides a holistic view of a drug's impact on a biological system.
By introducing 6-MMPR-d3 into cells or organisms, researchers can trace its journey and effects across these different biological layers. This technique, known as stable isotope tracing or metabolic flux analysis, allows for the precise measurement of the rates of metabolic reactions, rather than just static concentrations. nih.govresearchgate.netnih.gov
Metabolomics: Mass spectrometry can track the d3-labeled methyl group as 6-MMPR is metabolized. This allows researchers to quantify its conversion to downstream metabolites, measure the rate of purine pathway activity, and identify any unexpected metabolic shunting. cambridge.orgmayocliniclabs.com
Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with 6-MMPR-d3 treatment. This would reveal how the compound and its metabolites affect the synthesis and degradation rates of thousands of proteins, providing direct insight into its mechanism of action and off-target effects.
Genomics/Transcriptomics: While the deuterium label itself isn't tracked in the genome, the metabolic consequences of 6-MMPR-d3 treatment can be correlated with changes in gene expression. nih.gov For example, if the compound alters a specific metabolic pathway, researchers can simultaneously measure how the expression of genes encoding enzymes in that pathway is affected.
Integrating these datasets provides a comprehensive, dynamic picture of the drug's pharmacodynamics. For instance, a multi-omics study on purine metabolism in a type of pediatric brain cancer successfully identified key drivers of the disease by linking genetic mutations to metabolic dysregulation. Using 6-MMPR-d3 in similar studies could precisely map how the drug perturbs these cancer-specific pathways.
Development of Novel High-Throughput Analytical Platforms for Deuterated Metabolites
To fully leverage stable isotope tracing in multi-omics studies, analytical platforms must be capable of processing large numbers of samples quickly and accurately. The development of high-throughput screening (HTS) platforms based on mass spectrometry (MS) has been a significant breakthrough. nih.gov
Automated Liquid Chromatography-Mass Spectrometry (LC-MS): Modern systems couple ultra-performance liquid chromatography (UPLC) with triple quadrupole mass spectrometry (QqQ-MS/MS) for rapid and sensitive quantification of metabolites. nih.gov By using 96-well plate formats for automated sample preparation (e.g., solid-phase extraction), the entire workflow from sample extraction to analysis can be streamlined, allowing hundreds of samples to be processed in a single batch. nih.gov Such a platform is ideal for analyzing purine and pyrimidine (B1678525) metabolism in large-scale studies. nih.gov
Rapid, Chromatography-Free Mass Spectrometry: For even faster screening, technologies like the RapidFire™ system use solid-phase extraction to quickly de-salt and prepare samples for MS analysis, bypassing the time-consuming liquid chromatography step. nih.gov This allows a sample to be analyzed every 10-15 seconds, making it suitable for screening massive compound libraries or analyzing thousands of metabolomics samples. nih.gov
Advanced Isotope Analysis Platforms: Emerging platforms are now combining different types of mass spectrometers to maximize the information gained from a single run. A novel coupling of liquid chromatography with both isotope ratio mass spectrometry (IRMS) and high-resolution mass spectrometry (HRMS) allows for the simultaneous measurement of a compound's stable isotope ratio and the identification of its structure, along with any co-eluting unknown metabolites. This powerful combination is invaluable for stable isotope tracing studies, providing high confidence in both quantification and metabolite identification. researchgate.net
| Platform | Principle | Throughput | Application for Deuterated Metabolites |
| UPLC-QqQ-MS/MS | Combines high-resolution chromatography with sensitive and specific mass detection. nih.gov | High (e.g., 10 min/sample) | Gold standard for targeted quantification of 6-MMPR-d3 and its downstream products in complex biological samples. cambridge.orgnih.gov |
| RapidFire™-MS | Uses an automated solid-phase extraction (SPE) cartridge to rapidly clean up samples before MS injection, bypassing LC. nih.gov | Very High (e.g., 10-15 sec/sample) | Ideal for primary high-throughput screening of large compound libraries or rapid analysis of time-course metabolomics experiments. nih.govnih.gov |
| LC-IRMS+HRMS | Simultaneously determines the precise isotope ratio (IRMS) and the accurate mass for structural identification (HRMS). | Moderate | Provides the highest level of detail, confirming both the metabolic fate of the deuterium label and the identity of novel metabolites in a single analysis. |
Exploration of 6-Methylmercaptopurine Riboside-d3 in Unconventional Biological Systems and Pathways
While many purine analogs are studied in the context of cancer and immunology, their mechanisms are often relevant to other organisms and pathways, particularly those with unique dependencies on purine metabolism.
Antiparasitic Research: Protozoan parasites of the order Kinetoplastida, which includes Trypanosoma (causative agent of Chagas disease and African sleeping sickness) and Leishmania (causative agent of leishmaniasis), are incapable of synthesizing purines de novo. nih.gov They are entirely dependent on salvaging purines from their host. researchgate.netmayocliniclabs.com This makes the purine salvage pathway a validated and highly attractive target for antiparasitic drug development. nih.govresearchgate.netmayocliniclabs.com The enzymes in the parasite's pathway are often distinct from their human counterparts, offering a potential therapeutic window. Exploring the activity of 6-MMPR-d3 in these parasites could reveal novel antiparasitic effects. Using the deuterated form would allow researchers to precisely trace its uptake and metabolism by the parasite's unique enzymatic machinery, potentially identifying parasite-specific vulnerabilities. researchgate.net
Microbial and Antifungal Research: Purine metabolism is also a central process in bacteria and fungi. Recent research has identified that bacteria possess a wide array of purine-sensing receptors that control critical processes like motility, gene expression, and metabolism. cambridge.org A deuterated purine analog like 6-MMPR-d3 could serve as a chemical probe to investigate these novel signaling pathways. Furthermore, some compounds are found to have both antifungal and antiparasitic activity. nih.gov Given that 6-MMPR has known antifungal properties, exploring its efficacy and mechanism in various fungal species using stable isotope tracing could uncover new therapeutic potential. nih.gov
By moving beyond conventional mammalian systems, the study of 6-MMPR-d3 can provide fundamental insights into the metabolic pathways of globally significant pathogens and microorganisms, potentially leading to the development of new classes of therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
